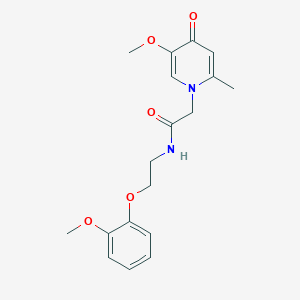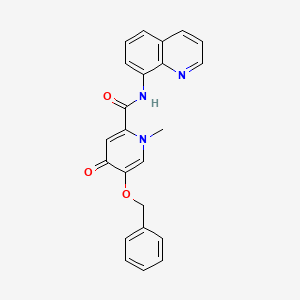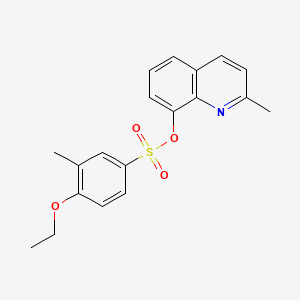
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide is a synthetic organic compound that belongs to the class of pyridinone derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinone core: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced via alkylation reactions using reagents such as methyl iodide and sodium methoxide.
Attachment of the acetamide moiety: This step often involves the reaction of the pyridinone intermediate with an acylating agent like acetic anhydride.
Coupling with the methoxyphenoxyethyl group: This final step can be carried out using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide would depend on its specific biological activity. Generally, such compounds interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and triggering specific cellular pathways.
類似化合物との比較
Similar Compounds
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide: can be compared to other pyridinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxyphenoxyethyl group, in particular, may confer unique properties compared to other similar compounds.
特性
分子式 |
C18H22N2O5 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C18H22N2O5/c1-13-10-14(21)17(24-3)11-20(13)12-18(22)19-8-9-25-16-7-5-4-6-15(16)23-2/h4-7,10-11H,8-9,12H2,1-3H3,(H,19,22) |
InChIキー |
FPIRSTFZAOWEFU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCCOC2=CC=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)
![N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B13372220.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)
![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)

![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)
![(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile](/img/structure/B13372264.png)
![Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)

![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)
